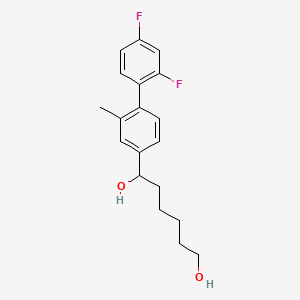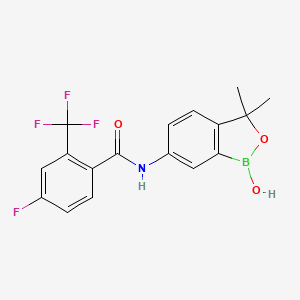
アコジボロール
概要
説明
科学的研究の応用
作用機序
Target of Action
Acoziborole, also known as SCYX-7158, operates through a novel mechanism of action, targeting a crucial enzyme in the Trypanosoma brucei gambiense parasite . This parasite is the causative agent of African trypanosomiasis, also known as sleeping sickness . The primary target of Acoziborole is the proteasome, an enzyme complex responsible for degrading unneeded or damaged proteins within the parasite .
Mode of Action
Acoziborole inhibits the activity of the proteasome . By doing so, it disrupts the normal functioning of the parasite, leading to an accumulation of damaged or unnecessary proteins. This accumulation can cause cellular stress and ultimately lead to the death of the parasite .
Biochemical Pathways
It is known that the drug interferes with the proteasome pathway, which plays a crucial role in protein homeostasis within the cell . By inhibiting the proteasome, Acoziborole disrupts this balance, leading to detrimental effects on the parasite.
Pharmacokinetics
In terms of pharmacokinetics, Acoziborole appears rapidly in plasma (at 1 hour), reaches maximum concentration between 24 and 72 hours, and remains stable for up to 96 hours . After this, a slow decrease is quantifiable until 14 weeks after dosing . The therapeutic single dose for administration under fasted conditions was fixed to 960 mg .
Result of Action
The result of Acoziborole’s action is the effective treatment of African trypanosomiasis. In a Phase II/III study, treatment success rates of up to 95% were reported . This makes Acoziborole a potentially transformative investigational treatment for sleeping sickness .
生化学分析
Biochemical Properties
These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups
Cellular Effects
Acoziborole has shown significant effects on Trypanosoma brucei, the parasite responsible for African trypanosomiasis . It has been found to cause significant perturbations in S-adenosyl-L-methionine metabolism in T. brucei
Molecular Mechanism
It has been suggested that it may involve host-parasite co-metabolic activation . This involves a metabolic enzymatic cascade dependent on a host-pathogen interaction that determines the potency of a series of benzoxaborole compounds against T. brucei .
Temporal Effects in Laboratory Settings
Acoziborole has been observed to have a long elimination half-life of approximately 400 hours . It appears rapidly in plasma (at 1 hour), reaches maximum concentration between 24 and 72 hours, and remains stable for up to 96 hours, after which a slow decrease is quantifiable until 14 weeks after dosing .
Dosage Effects in Animal Models
It has been shown to be well-tolerated at all doses tested in human trials, with no dose-related adverse events observed .
Metabolic Pathways
The metabolic pathways that Acoziborole is involved in are not fully understood. It has been suggested that it may be involved in the metabolism of S-adenosyl-L-methionine in T. brucei .
Transport and Distribution
It has been observed to appear rapidly in plasma following oral administration .
準備方法
The synthesis of acoziborole involves several steps, starting with the preparation of the benzoxaborole core. The synthetic route typically includes the following steps:
Formation of the benzoxaborole core: This involves the reaction of a boronic acid with a suitable diol to form the benzoxaborole ring.
Functionalization: The benzoxaborole core is then functionalized with various substituents to achieve the desired chemical structure.
Industrial production methods for acoziborole are designed to be scalable and cost-effective, ensuring that the drug can be produced in large quantities to meet clinical demand .
化学反応の分析
Acoziborole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Acoziborole can also undergo reduction reactions, typically involving the reduction of the benzoxaborole ring.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Acoziborole is unique among antiprotozoal drugs due to its benzoxaborole core and its one-day, one-dose oral treatment regimen. Similar compounds include:
Tavaborole: Another benzoxaborole derivative used as an antifungal agent.
Sinefungin: A methyltransferase inhibitor that acts in a similar fashion to acoziborole.
Pentamidine and Diminazene: Known trypanocides that are used to treat African trypanosomiasis but have different mechanisms of action and treatment regimens.
Acoziborole’s unique structure and mechanism of action make it a promising candidate for the treatment of African trypanosomiasis, offering advantages over existing treatments in terms of efficacy and ease of administration .
特性
IUPAC Name |
4-fluoro-N-(1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-yl)-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BF4NO3/c1-16(2)12-6-4-10(8-14(12)18(25)26-16)23-15(24)11-5-3-9(19)7-13(11)17(20,21)22/h3-8,25H,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYGDEXEGLDNAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)C(F)(F)F)C(O1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BF4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336035 | |
| Record name | Acoziborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266084-51-8 | |
| Record name | SCYX-7158 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1266084518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acoziborole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13086 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acoziborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACOZIBOROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IOR2OO3GW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

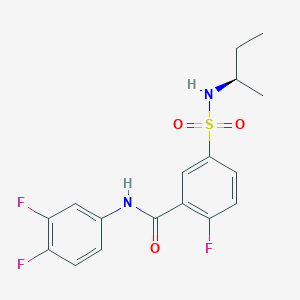
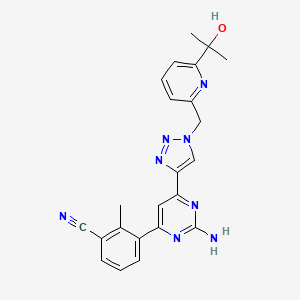
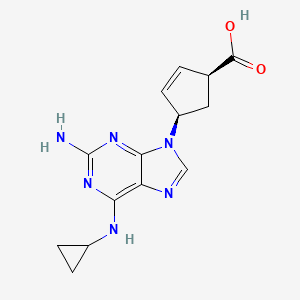
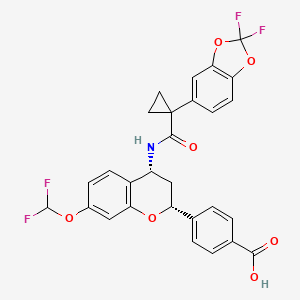
![4-[4-Amino-2-(4-methylanilino)-1,3-thiazole-5-carbonyl]benzonitrile](/img/structure/B605084.png)
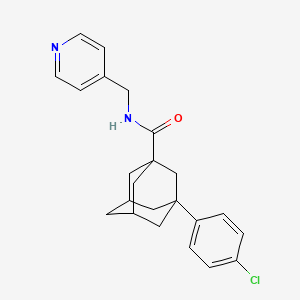
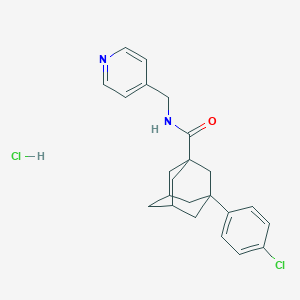
![3-(4-chlorophenyl)-N-[(3,4-dihydroxyphenyl)methyl]adamantane-1-carboxamide](/img/structure/B605087.png)
![[7-[(1-benzylpiperidin-4-yl)methyl]-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazin-2-yl] 4-(4-methoxyphenyl)piperazine-1-carboxylate](/img/structure/B605088.png)
![Trans-4-{4-[7-Amino-2-(1,2,3-Benzothiadiazol-7-Yl)-3-Chlorofuro[2,3-C]pyridin-4-Yl]-1h-Pyrazol-1-Yl}cyclohexanol](/img/structure/B605089.png)
